

# An In-depth Technical Guide on the Structure of Benzyl-PEG24-THP

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## Compound of Interest

Compound Name: Benzyl-PEG24-THP

Cat. No.: B11938359

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This guide provides a detailed examination of the chemical structure of **Benzyl-PEG24-THP**, a heterobifunctional linker molecule commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] The molecule's structure is characterized by three primary components: a benzyl group, a polyethylene glycol (PEG) chain of 24 units, and a tetrahydropyran (THP) protecting group.

## Core Structural Components

The structure of **Benzyl-PEG24-THP** is a linear assembly of three distinct chemical moieties:

- Benzyl Group (Bn):** This terminal aromatic group consists of a benzene ring attached to a methylene (-CH<sub>2</sub>-) group. In the context of this molecule, it provides a lipophilic handle and serves as a stable starting point for the PEG chain.
- Polyethylene Glycol (PEG) Chain:** The core of the linker is a chain of 24 repeating ethylene glycol units (-O-CH<sub>2</sub>-CH<sub>2</sub>-). This PEG chain is crucial for modulating the molecule's solubility, pharmacokinetic properties, and spatial distance in PROTAC constructs. Its hydrophilic nature enhances solubility in aqueous media.[3]
- Tetrahydropyran (THP) Group:** The other terminus of the molecule is capped with a tetrahydropyran group. THP is a well-established protecting group for alcohols.[4] It is stable under various non-acidic reaction conditions and can be readily removed under mild acidic conditions to reveal a terminal hydroxyl group (-OH) for further chemical conjugation.[4]

The IUPAC name for this compound is 2-[(1-phenyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71-tetracosaoxatriheptacontan-73-yl)oxy]oxane.

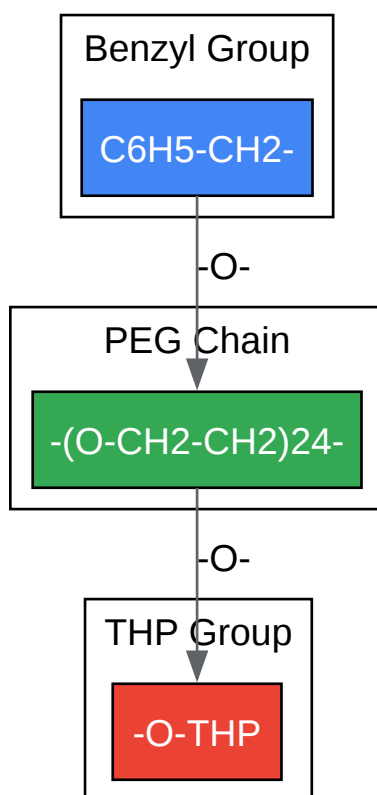
## Chemical Properties and Data

The key properties of **Benzyl-PEG24-THP** are summarized in the table below.

Property	Value	Reference
IUPAC Name	2-[(1-phenyl-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71-tetracosaoxatriheptacontan-73-yl)oxy]oxane	
Molecular Formula	C60H112O26	
Purity	≥95%	
Storage Temperature	0-8 °C	
Primary Use	PROTAC Linker	

## Structural Representation

The logical relationship between the core components of **Benzyl-PEG24-THP** can be visualized as a linear connection of the benzyl group to the PEG chain, which is in turn connected to the THP group.



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Diagram of **Benzyl-PEG24-THP** structural components.

## Experimental Protocols and Applications

Application in PROTAC Synthesis:

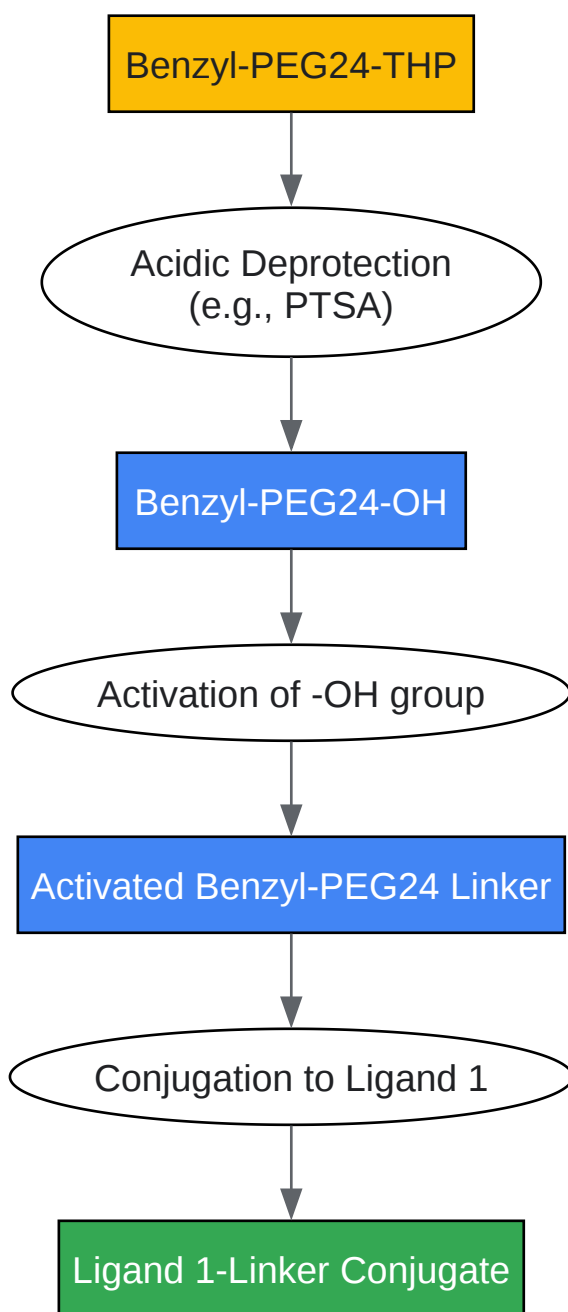
**Benzyl-PEG24-THP** is primarily used as a PEG-based linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker's role is to connect the target-binding ligand and the E3 ligase-binding ligand at an optimal distance and orientation.

General Synthesis and Deprotection:

While specific synthesis protocols for **Benzyl-PEG24-THP** are proprietary, the general chemical strategies involve:

- **PEGylation:** The synthesis of the core PEG chain, often starting from a benzyl-protected initiator. A patent for a synthesis method of a single molecular weight PEG24 with a benzyl group describes reacting a compound with triethylamine and methanesulfonyl chloride.
- **THP Protection:** The terminal hydroxyl group of the PEG chain is protected using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. This reaction is typically performed in an aprotic solvent.
- **Deprotection:** The THP group can be removed under mild acidic conditions (e.g., using pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (PTSA)) to yield a free hydroxyl group, which is then available for conjugation to a ligand.

The workflow for utilizing this linker in a synthetic chemistry context is outlined below.



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Synthetic workflow for utilizing **Benzyl-PEG24-THP**.

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## References

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Email: [info@benchchem.com](mailto:info@benchchem.com)